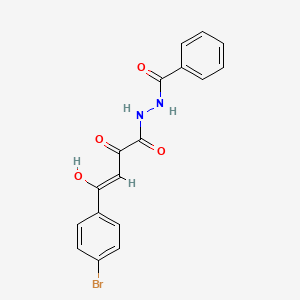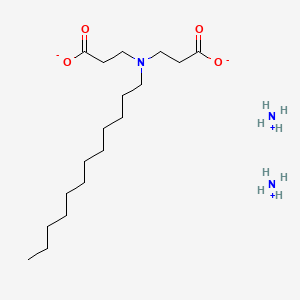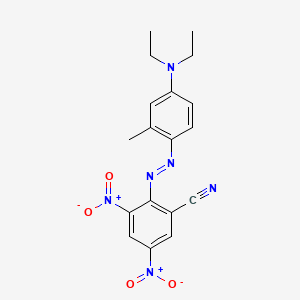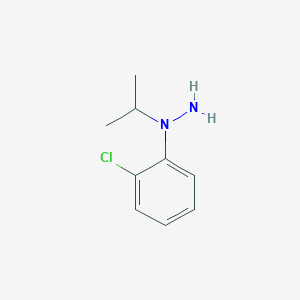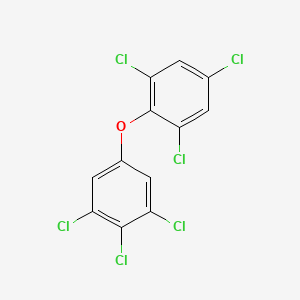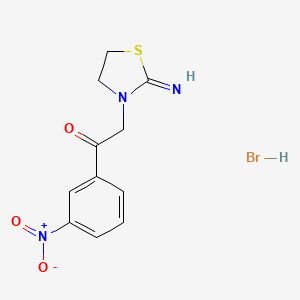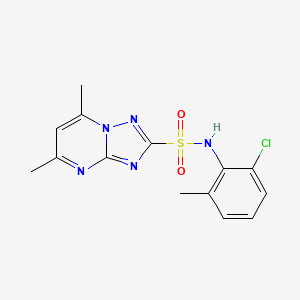
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one is a chemical compound with the molecular formula C14H26O5 It is a derivative of cyclohexanone, featuring four hydroxyethyl groups attached to the cyclohexane ring
Méthodes De Préparation
The synthesis of 2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of hydroxyethyl groups to the cyclohexane ring. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial or anticancer properties.
Medicine: It can be investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its hydroxyethyl groups may interact with various molecular targets, including enzymes and receptors, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one can be compared with similar compounds such as:
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: This compound has hydroxymethyl groups instead of hydroxyethyl groups, leading to different chemical properties and reactivity.
Cyclohexanone: The parent compound, which lacks the hydroxyethyl groups, making it less reactive in certain types of reactions.
2,2,6,6-Tetramethylpiperidine: A structurally related compound with different functional groups, leading to distinct chemical and biological properties.
Propriétés
Numéro CAS |
85168-95-2 |
|---|---|
Formule moléculaire |
C14H26O5 |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
2,2,6,6-tetrakis(2-hydroxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H26O5/c15-8-4-13(5-9-16)2-1-3-14(6-10-17,7-11-18)12(13)19/h15-18H,1-11H2 |
Clé InChI |
BTRLAZJVXPCFPY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C(C1)(CCO)CCO)(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


